Chloronitromethane
CAS No.: 1794-84-9
Cat. No.: VC21107822
Molecular Formula: CH2ClNO2
Molecular Weight: 95.48 g/mol
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Specification
| CAS No. | 1794-84-9 |
|---|---|
| Molecular Formula | CH2ClNO2 |
| Molecular Weight | 95.48 g/mol |
| IUPAC Name | chloro(nitro)methane |
| Standard InChI | InChI=1S/CH2ClNO2/c2-1-3(4)5/h1H2 |
| Standard InChI Key | CGKPGVZMSKVVOF-UHFFFAOYSA-N |
| SMILES | C([N+](=O)[O-])Cl |
| Canonical SMILES | C([N+](=O)[O-])Cl |
| Boiling Point | 122.5 °C |
Introduction
Chemical Properties and Structure
Molecular Structure
The molecular structure of chloronitromethane has been studied using gas-phase electron diffraction and theoretical calculations . The compound features a carbon atom bonded to two hydrogen atoms, one chlorine atom, and one nitro group. This arrangement creates a molecule with specific conformational properties and electronic distribution that influence its chemical behavior.
Physical and Chemical Properties
Chloronitromethane has a molecular weight of approximately 95.48 g/mol, calculated based on its chemical formula. The compound belongs to the broader family of halonitromethanes, which are characterized by their unique reactivity patterns due to the presence of both electron-withdrawing groups (the nitro group and halogen atom).
Formation Mechanisms
Formation During Water Chlorination
One of the most significant aspects of chloronitromethane is its formation during water treatment processes, particularly chlorination. Research has elucidated the mechanisms by which this compound forms during these processes.
Detailed Reaction Pathway
The formation of chloronitromethane from methylamine during chlorination involves a series of complex chemical transformations. This process begins with N-chlorination of methylamine by hypochlorous acid to generate dichloromethylamine (DCMA). Subsequently, DCMA undergoes oxidation to form nitromethane and chloronitromethane .
The complete pathway proceeds through a series of elimination, addition, and oxidation reactions. The activation free energies (ΔG≠) for the rate-limiting steps in this process have been determined to be approximately 34-37 kcal mol⁻¹ .
Table 1: Key Steps in Chloronitromethane Formation from Methylamine
| Reaction Step | Description | Activation Energy (kcal mol⁻¹) |
|---|---|---|
| N-chlorination of methylamine | Formation of dichloromethylamine (DCMA) | First chlorination: 4-7, Second chlorination: 14-17 |
| Oxidation of DCMA | Formation of nitromethane and chloronitromethane | 34-37 (rate-limiting) |
| C-chlorination | Further chlorination of chloronitromethane | Below 7 |
Relation to Chloropicrin Formation
Research indicates that chloronitromethane plays a role as an intermediate in the formation of chloropicrin (trichloronitromethane), which is a frequently detected nitrogenous disinfection byproduct. The C-chlorination of chloronitromethane by hypochlorous acid is a relatively rapid process with activation energies below 7 kcal mol⁻¹ .
Environmental Significance
Presence as a Disinfection Byproduct
Chloronitromethane has been identified as a disinfection byproduct formed during water treatment processes, particularly chlorination. Its formation is linked to the presence of nitrogen-containing compounds like methylamine in water sources that undergo chlorination treatment .
Environmental Implications
As a disinfection byproduct, chloronitromethane raises environmental concerns due to its potential presence in treated water systems. Understanding its formation mechanisms is crucial for developing strategies to minimize its occurrence in drinking water and mitigate any potential environmental impacts.
Research Methodologies
Computational Chemistry Approaches
The investigation of chloronitromethane formation mechanisms has employed computational chemistry methods, particularly Density Functional Theory (DFT). These approaches have been instrumental in elucidating the energetics and transition states involved in the reaction pathways leading to chloronitromethane formation .
The DFT method has been utilized to calculate activation energies for various steps in the formation process, providing crucial insights into the reaction kinetics and thermodynamics. This computational approach has helped explain experimental observations regarding the formation of chloronitromethane and related compounds during water chlorination processes .
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